molecular formula C12H14BCl3O2 B1370454 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane CAS No. 69807-93-8

4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane

Cat. No. B1370454
CAS RN: 69807-93-8
M. Wt: 307.4 g/mol
InChI Key: BGXCPGPJHBGRPJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents.


Scientific Research Applications

Synthesis and Material Science Applications

  • This compound is used in the synthesis of novel dioxaborolane derivatives, which are potential intermediates for creating new materials for Liquid Crystal Display (LCD) technology. It's also being investigated for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
  • In another application, it serves as a building block for synthesizing biologically active disila-tetrahydronaphthalene derivatives, demonstrating its importance in the development of silicon-based drugs and odorants (Büttner et al., 2007).
  • The compound is also employed in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, showing potential as inhibitors against serine proteases, including thrombin (Spencer et al., 2002).

Biological and Medicinal Chemistry

  • It has been used to synthesize pinacolyl boronate-substituted stilbenes, which exhibit lipogenic inhibitory effects and potential as lipid-lowering drugs (Das et al., 2011).
  • The compound is also crucial in the preparative synthesis for creating key propargylation reagents, showing scalability and efficiency in chemical production (Fandrick et al., 2012).
  • It serves as a latent acrolein synthon in the synthesis of delta-hydroxyesters, demonstrating its utility in organic synthesis (Shimizu et al., 2010).

Chemical Properties and Reactions

  • Electrochemical studies of sulfur-containing organoboron compounds, including 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, reveal insights into their oxidation potentials and anodic substitution reactions (Tanigawa et al., 2016).
  • The compound has been used to develop a new pyrene derivative for detecting hydrogen peroxide in living cells, highlighting its application in biochemistry and cellular studies (Nie et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXCPGPJHBGRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167280
Record name 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane

CAS RN

69807-93-8
Record name 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69807-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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